molecular formula C7H2ClF3N2 B2770556 6-Chloro-2-(trifluoromethyl)nicotinonitrile CAS No. 1245913-20-5

6-Chloro-2-(trifluoromethyl)nicotinonitrile

Cat. No.: B2770556
CAS No.: 1245913-20-5
M. Wt: 206.55
InChI Key: YNOOOWSRQHMRAA-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)nicotinonitrile (CAS: 386704-06-9) is a halogenated nicotinonitrile derivative with a pyridine core substituted at positions 2 and 6 by a trifluoromethyl (-CF₃) group and a chlorine atom, respectively. Its molecular formula is C₇H₃ClF₃N₂, and it has a molecular weight of 206.55 g/mol . The compound is commercially available in high purity (≥96%) and is utilized in diverse applications, including:

  • Pharmaceutical intermediates: As a precursor for antibiotics and antiviral agents .
  • Fluorescent probes: Due to the electron-withdrawing -CF₃ and nitrile groups, which influence photophysical properties .
  • Agrochemical research: As a building block for pesticides and herbicides .

The compound’s stability and reactivity stem from its halogen and trifluoromethyl substituents, which enhance lipophilicity and metabolic resistance .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOOOWSRQHMRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-(trifluoromethyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoroethyl acetate with trifluoromethyl cyanide to produce 2-(trifluoromethyl)acetonitrile. This intermediate is then subjected to chlorination to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted nicotinonitriles.

    Oxidation: Production of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

6-Chloro-2-(trifluoromethyl)nicotinonitrile serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding oxides.
Reduction Can be reduced to different forms using hydrogen gas.
Substitution Chlorine can be substituted with other functional groups.

Biological Applications

Research indicates that this compound interacts with biological systems, potentially influencing various metabolic pathways. Studies have shown that it can modulate enzyme activity and affect cellular processes, making it a candidate for further investigation in medicinal chemistry.

Case Study: Biochemical Effects

  • Study Focus: Investigating the interaction of this compound with metabolic enzymes.
  • Findings: The compound was found to inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activities: Investigations into its effects on inflammatory pathways.
  • Antimicrobial Properties: Studies suggest it may exhibit activity against various pathogens.

Case Study: Therapeutic Potential

  • Research Objective: Assessing the antimicrobial efficacy of this compound against specific bacterial strains.
  • Results: Preliminary results indicate moderate antimicrobial activity, warranting further exploration.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for formulating new products that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyridine ring significantly alter the compound’s properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Data
6-Chloro-2-(trifluoromethyl)nicotinonitrile Cl (6), -CF₃ (2), -CN (3) 206.55 Antibiotic intermediates, fluorescence probes 386704-06-9
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile Cl (2,6), -CF₃ (5), -CN (3) 255.53 Higher lipophilicity; agrochemical research 1319804-30-2
6-Amino-2-chloro-4-methyl-nicotinonitrile Cl (2), NH₂ (6), CH₃ (4), -CN (3) 193.62 Bioactive precursor; mp 240°C Not provided
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile Cl (5), cyclopropyl (6), -OH (2), -CF₃ (4), -CN (3) 260.62 Enhanced solubility; kinase inhibitor research 1092352-56-1
6-(Trifluoromethyl)nicotinonitrile -CF₃ (6), -CN (3) 188.11 Fluorescence studies; solvent polarity-sensitive emission Not provided
Key Observations:
  • Electron-withdrawing groups (-CF₃, -CN) : Enhance fluorescence quantum yield but reduce solubility in polar solvents .
  • Chlorine addition : Increases molecular weight and lipophilicity, favoring membrane permeability in bioactive compounds .
  • Amino or hydroxy groups: Introduce hydrogen-bonding sites, improving water solubility and biological target interactions .

Photophysical and Fluorescence Properties

A study on 2-oxonicotinonitriles () revealed that substituents at position 4 of the pyridine ring modulate absorption and emission spectra. For example:

  • This compound exhibits a broad absorption band at 290–320 nm in acetonitrile, with weak fluorescence due to intramolecular charge transfer (ICT) from the electron-rich pyridine to the nitrile group .
  • 6-(Trifluoromethyl)nicotinonitrile (lacking Cl) shows a redshifted emission (λem = 410 nm) in non-polar solvents, attributed to reduced ICT quenching .

Biological Activity

6-Chloro-2-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with notable biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological properties, including its potential applications and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a chlorinated aromatic system and a trifluoromethyl group, which enhances its reactivity and biological activity. Its molecular formula is C₇H₃ClF₃N₂, with a molecular weight of approximately 225.55 g/mol. The presence of both the nitrile and trifluoromethyl groups contributes to its significant biological effects.

Insecticidal Properties

Preliminary studies indicate that this compound exhibits insecticidal activity, particularly against various agricultural pests. This is attributed to its ability to disrupt physiological functions in insects, potentially through interference with neurotransmitter systems or metabolic pathways. The compound's structural features allow it to act effectively as an insecticide, similar to other nicotinonitriles used in pest control.

Medicinal Chemistry Potential

There are indications that this compound may serve as a lead compound in medicinal chemistry due to its ability to inhibit specific biological pathways. Its interactions with enzymes or receptors involved in metabolic processes could lead to therapeutic applications, although detailed studies are still required to elucidate these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C₇H₃ClF₃N₂Insecticidal properties; potential AChE/BChE inhibitor
2-Chloro-6-(trifluoromethyl)pyridineC₆H₄ClF₃NUsed in agrochemicals; lacks nitrile group
2-TrifluoromethylpyridineC₆H₄F₃NBroader applications in pharmaceuticals; no chlorine
6-Fluoro-2-nicotinonitrileC₇H₄FN₂Different biological activity; lacks chlorine and trifluoromethyl

Future Directions

Research into this compound should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with biological targets will elucidate its potential as an insecticide and medicinal agent.
  • Synthesis Optimization : Developing more efficient synthetic routes could enhance availability for research purposes.
  • Ecotoxicological Impact : Understanding the environmental impact of this compound is crucial for its application in agriculture.

Q & A

Q. Basic

  • NMR spectroscopy : ¹⁹F NMR confirms the CF₃ group’s presence (δ ≈ -60 to -65 ppm), while ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 221.0 (C₇H₂ClF₃N₂⁺) .
  • Computational modeling : Density Functional Theory (DFT) predicts bond angles and charge distribution, aiding in reaction mechanism validation .

How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?

Advanced
Optimization requires balancing solvent polarity, temperature, and nucleophile strength. A comparative study highlights:

Reagent Conditions Product Yield
PiperidineDMF, 80°C, 12 h2-(Piperidin-1-yl)-5-[3-(CF₃)phenyl]nicotinonitrile72%
Sodium methoxideEtOH, reflux, 6 h2-Methoxy-5-[3-(CF₃)phenyl]nicotinonitrile65%

Higher yields in DMF correlate with its high polarity, which stabilizes charged intermediates .

What role does computational reaction design play in accelerating the development of novel derivatives?

Advanced
The ICReDD framework integrates quantum chemical calculations and experimental data to predict viable reaction pathways. For example:

  • Reaction path searches identify low-energy intermediates for chloro displacement.
  • Machine learning analyzes historical yield data to recommend optimal solvent/reagent combinations, reducing trial-and-error experimentation .

How should researchers address contradictions in reported yields for similar NAS reactions?

Advanced
Discrepancies often arise from impurities in starting materials or unaccounted side reactions. For example:

  • A reported 91% yield using POCl₃/tetramethylammonium chloride may decline to 72% in scaled-up syntheses due to heat transfer inefficiencies.
  • Mitigation strategies :
    • Use in-situ monitoring (e.g., HPLC) to track intermediate stability.
    • Validate purity via elemental analysis .

What mechanistic insights explain the compound's potential bioactivity in antimicrobial assays?

Advanced
Preliminary studies suggest the CF₃ group enhances membrane permeability, while the nitrile moiety interacts with bacterial enzymes (e.g., dihydrofolate reductase). Molecular docking simulations reveal strong binding affinity (ΔG = -9.2 kcal/mol) to the enzyme’s active site, comparable to known inhibitors like trimethoprim .

How do structural analogs of this compound compare in reactivity and bioactivity?

Q. Advanced

Analog Substituent Key Difference
6-Chloro-3-(CF₃)picolinonitrile Cl at position 6Reduced steric hindrance for NAS
4-Chloro-2-(CF₃)nicotinic acid COOH instead of CNEnhanced solubility but lower enzyme affinity

The nitrile group in the parent compound provides superior electronic activation for NAS compared to carboxylate analogs .

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